Lenperone, also known by its trade name Elanone-V, is a typical antipsychotic belonging to the butyrophenone class of drugs. Initially reported as an anti-emetic in 1974, it was later recognized for its potential in treating acute schizophrenia in 1975. Despite its therapeutic applications, Lenperone has never received approval from the United States Food and Drug Administration for human use, although it was approved for veterinary use prior to 1989. Its chemical structure and pharmacological properties align it with other antipsychotics like haloperidol and droperidol, which are widely used in clinical settings .
This synthetic route highlights the importance of careful control over reaction conditions to ensure high yields and purity of Lenperone.
Lenperone has a complex molecular structure characterized by its butyrophenone framework. The molecular formula is , and it has a molar mass of approximately 371.428 g/mol. The structural representation can be expressed using various chemical notation systems, including SMILES and InChI formats, which detail the arrangement of atoms within the molecule.
Lenperone's synthesis not only involves straightforward alkylation but also incorporates various reactions that can modify its properties or lead to related compounds. Notably, reactions such as carbonylation and photochemical transformations have been explored to produce derivatives or related antipsychotics.
The mechanism by which Lenperone exerts its antipsychotic effects primarily involves antagonism at dopamine receptors, particularly the D2 subtype. By blocking these receptors in the central nervous system, Lenperone reduces dopaminergic overactivity associated with psychotic disorders.
Lenperone exhibits distinct physical and chemical properties that are critical for its formulation and therapeutic application:
These properties are vital for developing effective pharmaceutical formulations that maximize therapeutic benefits while minimizing side effects.
While Lenperone has not been widely adopted in human medicine due to regulatory barriers, it holds potential applications in both veterinary medicine for sedation and as a research tool in pharmacology. Its role as an antipsychotic makes it a candidate for studies exploring new treatment modalities for schizophrenia and related disorders.
Lenperone (Elanone-V) emerged during the intensive pharmacological exploration of butyrophenones in the mid-20th century. First reported as an antiemetic in 1974 by Ward and Leonard [1], its antipsychotic potential was rapidly recognized. Harris's 1975 clinical study demonstrated efficacy in acute schizophrenia treatment, establishing lenperone as a clinically relevant typical antipsychotic agent [1]. This positioned lenperone within the expanding landscape of neuroleptic drugs developed following the pioneering work on chlorpromazine and haloperidol. Though never approved for human use in the United States, lenperone gained veterinary approval for sedation prior to 1989, reflecting its potent central nervous system effects [1] [3]. Its development coincided with critical advances in understanding dopamine D2 receptor blockade as the primary mechanism for antipsychotic efficacy, linking it pharmacologically to the dopamine hypothesis of schizophrenia.
Table 1: Key Milestones in Lenperone Development
Year | Event | Significance |
---|---|---|
1974 | First reported as an antiemetic (FR 2227868) | Identified piperidine derivative with CNS activity |
1975 | Harris study on acute schizophrenia treatment | Demonstrated efficacy in reducing psychotic symptoms |
Pre-1989 | Approved for veterinary sedation (US) | Utilized for calming effects in animals |
1989 | Veterinary approval withdrawn | Marketed product discontinued |
Lenperone exemplifies the systematic structural optimization within the butyrophenone class pioneered by Paul Janssen. Its core structure consists of a 4-fluorobenzoyl moiety attached to a piperidine ring, connected via a tetramethylene chain to a second 4-fluorophenyl ketone group [1] [5]. This structure evolved directly from the prototypical butyrophenone haloperidol, which features a 4-fluorophenyl group and a piperidine ring separated by a three-carbon chain (propiophenone backbone). The critical structural innovation in lenperone was the elongation of the carbon chain linking the aromatic ketone to the basic nitrogen atom from three carbons (as in haloperidol: -C-C-C-) to four carbons (-C-C-C-C-), forming a butyrophenone rather than a propiophenone [5] [7]. This modification significantly altered receptor binding kinetics and pharmacological profiles. Furthermore, lenperone incorporated a 4-fluorobenzoyl substitution on the piperidine nitrogen, a feature shared with other experimental butyrophenones like milenperone and declenperone, which distinguished it from simpler early derivatives [1] [3].
Table 2: Structural Features and Receptor Affinity of Select Butyrophenones
Compound | Carbon Chain Length | R1 (Aromatic Group) | R2 (Piperidine Substituent) | D2 Receptor Affinity (Ki, nM) |
---|---|---|---|---|
Haloperidol | 3 (Propiophenone) | 4-Fluorophenyl | Hydroxyl group | 2.0 [3] |
Lenperone | 4 (Butyrophenone) | 4-Fluorophenyl | 4-Fluorobenzoyl | Moderate (Specific value not listed, described as lower potency than haloperidol) [3] [7] |
Spiperone | 4 (Butyrophenone) | 4-Fluorophenyl | 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one | 0.053 [3] |
Droperidol | 4 (Butyrophenone) | 4-Fluorophenyl | 1,2,3,6-Tetrahydro-4-pyridyl benzimidazolone | 0.25 [3] |
Pipamperone | 4 (Butyrophenone) | 4-Fluorophenyl | 4-Carbamoyl piperidine | 120 [3] |
Structure-Activity Relationship (SAR) studies within the butyrophenone class revealed key principles:
Lenperone occupies a significant transitional position in antipsychotic pharmacotherapy. Functionally classified as a typical antipsychotic due to its primary D2 receptor antagonism and association with extrapyramidal symptoms (EPS) at high doses, lenperone nevertheless exhibited pharmacological features that hinted at the emerging atypical profile. Its moderate D2 receptor affinity (significantly lower than haloperidol or spiperone, but higher than pipamperone) [3] [7] suggested a potentially lower risk of EPS – a defining characteristic of later atypical antipsychotics – compared to high-potency typicals like haloperidol. While not possessing the robust 5-HT2A antagonism that defines clozapine and risperidone, lenperone's structural features, particularly the elongated carbon chain and specific piperidine substitution, represented an empirical step towards compounds designed for a more favorable side effect profile [3] [6].
Research indicated that butyrophenones like lenperone, with their specific pharmacophore, influenced neuronal signaling beyond simple D2 blockade. While precise data on lenperone's multi-receptor profile in the original sources is limited, its structural kinship to compounds like pipamperone (known for relatively higher 5-HT2A affinity) suggests it may have had some affinity for non-dopaminergic receptors, albeit weaker than later atypical agents [3] [6]. This period marked a shift from viewing antipsychotics solely through the lens of D2 blockade potency towards understanding how nuanced receptor profiles (affinity, kinetics, regional selectivity) could improve efficacy for negative symptoms and reduce motor side effects. Lenperone, therefore, serves as a chemical and pharmacological precursor in the lineage that led to the development of second-generation antipsychotics. Its exploration in the 1970s contributed to the conceptual framework recognizing that optimal antipsychotic activity might require a balance between D2 antagonism and actions at other receptor systems [3] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: